Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-
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Overview
Description
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfonyl, and azo groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- typically involves a multi-step process. One common method includes the diazotization of 2-hydroxy-5-[(methylamino)sulfonyl]aniline followed by coupling with 7-hydroxy-1-naphthalenylamine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. The hydroxyl and sulfonyl groups contribute to its binding affinity and specificity towards enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-hydroxyphenyl)-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
Uniqueness
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonyl groups, along with the azo linkage, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
23104-75-8 |
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Molecular Formula |
C19H18N4O5S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[7-hydroxy-8-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2/h3-10,20,25-26H,1-2H3,(H,21,24) |
InChI Key |
IUSNKBQUMJMAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC)O |
Origin of Product |
United States |
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